molecular formula C19H15N5O3S B2426147 N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1904020-77-4

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2426147
CAS No.: 1904020-77-4
M. Wt: 393.42
InChI Key: BAQXIRMLWGWZTQ-UHFFFAOYSA-N
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Description

The compound is a derivative of triazolo[4,3-b]pyridazine, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds with at least two different elements as atoms of ring members . Triazole compounds, which contain two carbon and three nitrogen atoms, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves aromatic nucleophilic substitution . For instance, the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various methods. For example, the natural bond orbitals calculations were carried out using the NBO program as implemented in the GAUSSIAN 16W package at the B3LYP/6-311G (2p,2d) level of theory to show a detailed description of the electronic structure of the TPa-NH2 molecule .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve aromatic nucleophilic substitution . For instance, the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various methods. For instance, the IR spectrum, 1H NMR spectrum, and 13C NMR spectrum of a similar compound were analyzed .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

  • A study detailed the synthesis of thienopyrimidine derivatives, highlighting a one-step annelation process to create a thieno[3,2-e]imidazo[1,2-c]pyrimidine moiety, followed by subsequent reactions to prepare [1,2,4]Triazolo[4,3-c]thieno-[3,2-e]pyrimidine derivatives. Some of these derivatives exhibited pronounced antimicrobial activity (Bhuiyan et al., 2006).

Anticancer Activities

  • Another research focused on the synthesis of Benzothiadiazinyl Hydrazinecarboxamides and Anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine derivatives, testing their anticancer activity against various cancer cell lines. Certain compounds showed moderate to good inhibitory activity, suggesting a potential for cancer therapy applications (Kamal et al., 2011).

Antioxidant Studies

  • Research on the synthesis of novel N-substituted benzyl/phenyl derivatives based on pyrazolo[4,3-c][1,2]benzothiazin rings showed that many compounds possessed moderate to significant radical scavenging activity. These findings indicate potential applications in designing antioxidant agents (Ahmad et al., 2012).

Tuberculostatic Activity

  • A study synthesized structural analogs of a promising antituberculous agent, showcasing a three-component condensation process. The resulting compounds were evaluated for tuberculostatic activity, providing insights into structure-activity relationships (Titova et al., 2019).

Safety and Hazards

The safety and hazards of similar compounds have been evaluated in various studies. For example, most of the tested compounds exhibited cytotoxicity at concentration 160 μg/ml .

Future Directions

The future directions for the research of similar compounds often involve the design and synthesis of new derivatives with potential biological activities. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Properties

IUPAC Name

N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3S/c25-19(16-10-26-14-3-1-2-4-15(14)27-16)20-9-18-22-21-17-6-5-13(23-24(17)18)12-7-8-28-11-12/h1-8,11,16H,9-10H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQXIRMLWGWZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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